molecular formula C18H16INO B13990610 3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide CAS No. 6277-81-2

3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide

Katalognummer: B13990610
CAS-Nummer: 6277-81-2
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: NHJIUPKRDVUEOT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is a chemical compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methyl group at the 3-position and a 2-oxo-2-phenylethyl group at the 2-position of the isoquinolinium core. The iodide ion serves as the counterion to balance the positive charge on the isoquinolinium moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as an N-alkylated 3,4-dihydroisoquinoline derivative, followed by oxidation to form the isoquinolinium salt . The reaction conditions typically involve mild temperatures and the use of oxidizing agents such as potassium carbonate (K2CO3) in the presence of alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding dihydroisoquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is unique due to its specific substitution pattern and the presence of the isoquinolinium core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

6277-81-2

Molekularformel

C18H16INO

Molekulargewicht

389.2 g/mol

IUPAC-Name

2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone;iodide

InChI

InChI=1S/C18H16NO.HI/c1-14-11-16-9-5-6-10-17(16)12-19(14)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

NHJIUPKRDVUEOT-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=CC=C3.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.